2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
The compound 2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide features a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a phenylsulfanylacetamide moiety at position 2. This scaffold is characteristic of bioactive molecules, leveraging the oxadiazole ring’s electron-deficient nature for enhanced metabolic stability and binding interactions.
Properties
IUPAC Name |
2-phenylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(10-22-11-5-2-1-3-6-11)16-15-18-17-14(20-15)9-12-7-4-8-21-12/h1-8H,9-10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMKQFUGSYLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a distinctive structure comprising a phenylsulfanyl group, a thiophenyl moiety, and an oxadiazole ring. The synthesis typically involves the reaction of thiophenes with oxadiazole derivatives through various coupling reactions. The oxadiazole ring is known for its broad biological activity, particularly in anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 1.59 μM to 7.48 μM against A549 human lung cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4i | A549 | 1.59 |
| 4l | A549 | 1.80 |
| 4h | A549 | <0.14 |
These results suggest that the incorporation of the oxadiazole ring enhances the cytotoxic profile of the compound.
The biological activity of oxadiazole derivatives is primarily attributed to their ability to inhibit key enzymes involved in cancer progression. These include:
- Telomerase
- Topoisomerase
- Histone Deacetylase (HDAC)
Inhibition of these enzymes can lead to apoptosis in cancer cells by disrupting critical pathways involved in cell growth and survival .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Cytotoxicity : A study involving various oxadiazole derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects on multiple cancer cell lines, reinforcing the potential of this class of compounds as anticancer agents .
- Apoptotic Activity : Research indicated that certain derivatives induced apoptosis in human cancer cells through caspase activation and mitochondrial membrane depolarization . This suggests that the compound may not only inhibit cell proliferation but also promote programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs vary primarily in substituents on the oxadiazole ring and acetamide side chain. Key examples include:
- Key Observations: Thiophene vs. Phenylsulfanyl vs. Chlorophenyl/Benzothiazol: The phenylsulfanyl group offers moderate hydrophobicity, whereas chlorophenyl or benzothiazol substituents increase electron-withdrawing effects, altering metabolic stability .
Preparation Methods
Cyclization of Hydrazide Derivatives
Hydrazide intermediates are cyclized using dehydrating agents such as phosphorus oxychloride () or carbon disulfide (). For example, refluxing 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine with carbon disulfide in ethanol under basic conditions (KOH) yields the thiolated oxadiazole precursor. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of , followed by cyclodehydration:
This method achieves 70–85% yields under conventional heating.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization. A study comparing conventional and microwave methods demonstrated a yield increase from 72% to 91% for analogous oxadiazole derivatives, with reaction times reduced from 1,380 minutes to 42 seconds. The enhanced efficiency arises from uniform superheating, which promotes faster activation energy attainment across reactant molecules.
Functionalization of the Oxadiazole Ring
After forming the 1,3,4-oxadiazole core, the thiophen-2-ylmethyl and phenylsulfanyl groups are introduced via substitution and coupling reactions.
Thiophen-2-ylmethyl Substitution
The 5-position of the oxadiazole ring is functionalized using thiophen-2-ylmethyl bromide under nucleophilic aromatic substitution (SNAr) conditions. A mixture of oxadiazole-thiol, potassium carbonate (), and dimethylformamide (DMF) is stirred at 80°C for 6–8 hours:
Yields range from 65% to 78%, depending on the purity of the thiol intermediate.
Acetamide Coupling via Thiol-Ene Reaction
The phenylsulfanyl-acetamide moiety is introduced through a thiol-ene reaction between 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-N-(phenylsulfanyl)acetamide. Catalyzed by triethylamine () in tetrahydrofuran (THF), this step proceeds at room temperature for 12 hours:
Chromatographic purification (silica gel, ethyl acetate/hexane) yields 60–70% of the final product.
Optimization of Reaction Conditions
Critical parameters influencing synthesis efficiency include solvent choice, temperature, and catalyst selection.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity by stabilizing charged intermediates, while nonpolar solvents (e.g., THF) favor thiol-ene coupling. For cyclization steps, ethanol-water mixtures (4:1 v/v) optimize hydrazide solubility and cyclodehydration.
Temperature and Time Trade-offs
Conventional heating at 80–100°C for 6–12 hours remains standard for substitution reactions. However, microwave irradiation at 150°C for 30–70 seconds achieves comparable yields with minimal side products.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 30–70 seconds |
| Yield | 65–78% | 85–95% |
| Purity (HPLC) | 92–95% | 97–99% |
Characterization and Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 385.08 [M+H], consistent with the molecular formula CHNOS.
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete cyclization may yield open-chain hydrazide byproducts. Adding excess (1.5 equiv) and extending reaction times to 8 hours suppress this issue.
Steric Hindrance
Bulky substituents on the phenyl or thiophene groups reduce coupling efficiency. Using electron-withdrawing groups (e.g., -NO) on the phenyl ring enhances electrophilicity, improving SNAr reactivity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions:
- Oxadiazole formation : Cyclization of thiosemicarbazides under acidic reflux (e.g., conc. H₂SO₄ at 80–100°C) .
- Acylation : Coupling with activated acetamide derivatives in DMF or dioxane, using bases like triethylamine to neutralize HCl byproducts .
- Key controls : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Optimize stoichiometry (1:1.2 molar ratio of oxadiazole to acylating agent) for yields >70% .
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol) achieves >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for validating structural integrity?
- 1H/13C NMR : Confirm acetamide protons (δ 2.15–2.35 ppm) and oxadiazole carbons (165–170 ppm). Aromatic protons from phenyl/thiophene groups appear at δ 7.0–7.8 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (≥98%) and detect impurities from incomplete acylation .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells, 48–72 hr exposure) .
- Anti-inflammatory : COX-2 inhibition ELISA, comparing to celecoxib .
- Controls : Include solvent-only (DMSO ≤0.1%) and reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Variable substituents : Synthesize analogs with halogens (Cl, Br) at the phenyl ring or methyl groups on the thiophene moiety to assess steric/electronic effects .
- Bioisosteric replacements : Replace oxadiazole with thiadiazole to evaluate ring stability and target binding .
- Docking simulations : Use AutoDock Vina to predict interactions with enzymes (e.g., COX-2, EGFR) and prioritize synthetic targets .
Q. What mechanistic insights explain its anticancer activity?
- Apoptosis induction : Measure caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential (JC-1 dye) in treated cells .
- Target inhibition : Western blotting for phosphorylated EGFR or Akt in dose-dependent studies .
- Synergy studies : Combine with paclitaxel and calculate combination index (CI) via CompuSyn .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Standardize assays : Use identical cell lines (ATCC-validated), passage numbers (<20), and compound batches (HPLC-verified) .
- Data normalization : Express results as % inhibition relative to positive controls (e.g., 1 µM staurosporine for apoptosis).
- Statistical rigor : Apply ANOVA with Tukey’s post-hoc test to compare datasets; exclude outliers via Grubbs’ test .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Storage conditions : Lyophilize and store at –80°C under argon; avoid aqueous buffers with metal ions .
- Degradation monitoring : Track sulfoxide formation (HPLC retention time shifts) and quantify via LC-MS .
- Antioxidants : Test additives like BHT (0.01% w/v) in DMSO stocks .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Oxadiazole Formation
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 20% | |
| Acid catalyst | H₂SO₄ (95%) | Critical for cyclization | |
| Reaction time | 6–8 hr | Prevents over-dehydration |
Q. Table 2. Bioactivity Data Comparison
| Assay Type | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Anticancer (MTT) | 12.3 ± 1.2 | MCF-7 | |
| Antimicrobial (MIC) | 25.0 (S. aureus) | ATCC 25923 | |
| COX-2 Inhibition | 0.85 (nM) | Recombinant enzyme |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
